![molecular formula C19H13BrN2O2 B12453328 2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide](/img/structure/B12453328.png)
2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide is an organic compound with the molecular formula C19H13BrN2O2 It is a derivative of naphthalene and is characterized by the presence of a bromine atom and a cyanophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide typically involves the reaction of 1-bromonaphthalene with 2-cyanophenylacetic acid in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts such as palladium for coupling reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Wissenschaftliche Forschungsanwendungen
2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide involves its interaction with molecular targets and pathways within a system. The bromine atom and cyanophenyl group play crucial roles in its reactivity and interactions. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1-bromo-2-naphthyl)oxy]-N-(3-cyanophenyl)acetamide
- 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one
- 2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide
Uniqueness
2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry, where specific interactions and transformations are required .
Eigenschaften
Molekularformel |
C19H13BrN2O2 |
|---|---|
Molekulargewicht |
381.2 g/mol |
IUPAC-Name |
2-(1-bromonaphthalen-2-yl)oxy-N-(2-cyanophenyl)acetamide |
InChI |
InChI=1S/C19H13BrN2O2/c20-19-15-7-3-1-5-13(15)9-10-17(19)24-12-18(23)22-16-8-4-2-6-14(16)11-21/h1-10H,12H2,(H,22,23) |
InChI-Schlüssel |
WCSATTDLAXFOIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CC=CC=C3C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Difluoromethyl-1H-1,5-benzodiazepine-4-YL]-5-methoxyphenol](/img/structure/B12453249.png)
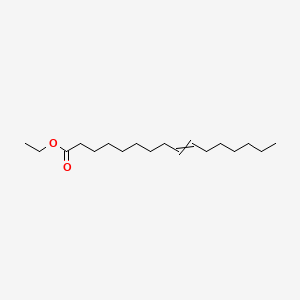
![3-{9-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}propanoic acid](/img/structure/B12453262.png)
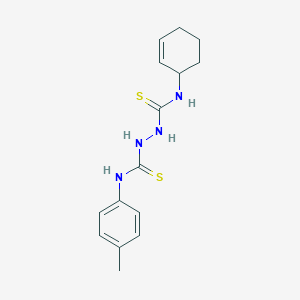
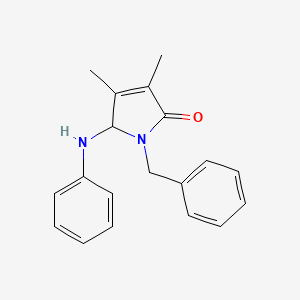
![N-[4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)phenyl]acetamide](/img/structure/B12453281.png)
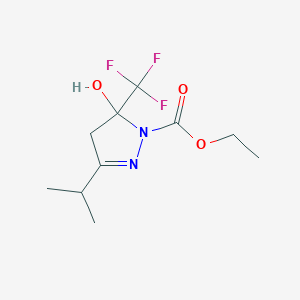
![N-[(E)-(4-fluorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12453297.png)
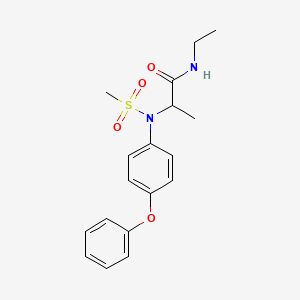

![3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B12453307.png)
![6-acetyl-4,8-di-tert-butyl-2-(3,4-dimethoxyphenyl)-2H-naphtho[1,8-bc]furan-5-yl acetate](/img/structure/B12453321.png)
![N'-[(4-butylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12453322.png)

